molecular formula C10H10F3NO B13945661 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one CAS No. 675855-73-9

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13945661
CAS No.: 675855-73-9
M. Wt: 217.19 g/mol
InChI Key: MVEUREFCXLGEDH-UHFFFAOYSA-N
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Description

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one is a specialty chemical building block designed for research applications. As a derivative of 2,2,2-trifluoroacetophenone, this compound belongs to a class of chemicals recognized for their utility in organic synthesis and medicinal chemistry research . The structure incorporates both a trifluoromethyl ketone and a primary amine on an ethyl side chain, making it a versatile intermediate for further chemical modifications, such as amide coupling or reductive amination, to create more complex molecular architectures. Trifluoroacetophenone derivatives are well-established as key intermediates in the synthesis of therapeutic agents and have been investigated for various biological activities . Related compounds in this chemical family have been reported in scientific literature as intermediates for Buchwald-Hartwig coupling reactions and have shown potential in the development of enzyme inhibitors, including acetylcholinesterase inhibitors and p38 mitogen-activated protein (MAP) kinase inhibitors . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability, making such compounds valuable in pharmaceutical research. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. Specific hazard statements may include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

CAS No.

675855-73-9

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

1-[4-(1-aminoethyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H10F3NO/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-6H,14H2,1H3

InChI Key

MVEUREFCXLGEDH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of 1-(4-acetylphenyl)-2,2,2-trifluoroethan-1-one

The trifluoroacetophenone core is typically prepared by Friedel-Crafts acylation or by halogenation/nitration of substituted trifluoroacetophenones.

  • For example, nitration of 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one with fuming sulfuric acid and fuming nitric acid at controlled temperatures (5–60 °C) yields 1-(4-chloro-3-nitrophenyl)-2,2,2-trifluoroethan-1-one with high purity (up to 97%) as confirmed by ^1H NMR analysis.
  • Similar electrophilic aromatic substitution reactions have been conducted on 1-(4-fluorophenyl)-2,2,2-trifluoroethan-1-one to obtain nitro-substituted derivatives with 95.6% purity.

These substituted trifluoroacetophenones serve as key intermediates for further functionalization.

Amination of the Methyl Ketone to Form the Aminoethyl Substituent

Biocatalytic Transamination

A major advancement in the preparation of 1-(4-(1-aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one involves the use of amine transaminases (ATAs) for selective biotransamination of the methyl ketone group.

  • The biotransamination selectively modifies the methyl ketone, leaving the trifluoromethyl ketone intact, to yield the amino ketone product in high conversion rates (up to 85%) and excellent enantioselectivities (98–99% ee).
  • Specific ATAs such as ArSTA and ATA-238 have been reported to produce the (S)-enantiomer with conversions of 80% and 85%, respectively, while ATA-412 yields the (R)-enantiomer with 76% conversion.
  • Reaction conditions optimizing open systems to shift equilibrium towards amine synthesis have improved conversions from 77% to 94% at 40 °C after 24 hours, reaching quantitative conversion after 48 hours at 30 °C.

This enzymatic approach offers a green, stereoselective, and efficient route to the aminoethyl-substituted trifluoroacetophenone.

Chemical Amination Methods

Although less frequently reported for this specific compound, classical chemical reductive amination or nucleophilic substitution methods can be employed:

  • Reductive amination of the methyl ketone with ammonia or amine sources in the presence of reducing agents.
  • Use of halogenated intermediates followed by nucleophilic substitution with amines.

However, these methods often require harsher conditions and may lack stereoselectivity compared to biocatalytic methods.

Summary of Key Preparation Data

Step Methodology Conditions Yield / Conversion Selectivity / Purity Reference
Preparation of trifluoroacetophenone core Electrophilic aromatic substitution (nitration) Fuming sulfuric acid, fuming nitric acid, 5–60 °C >95% purity (by ^1H NMR) High purity (95.6–97%)
Biocatalytic transamination Amine transaminases (ArSTA, ATA-238, ATA-412) 30–40 °C, 24–48 h, open system favored Up to 85% conversion; quantitative at 48 h Excellent enantioselectivity (98–99% ee)
Chemical amination (general) Reductive amination or nucleophilic substitution Various; often harsher conditions Variable Lower stereoselectivity Inferred from general knowledge

Analytical and Purification Techniques

  • Purification of intermediates and final products is typically achieved by column chromatography using solvent systems such as n-pentane/ethyl acetate mixtures.
  • Structural confirmation and purity assessment rely on ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy, with characteristic chemical shifts for the trifluoromethyl ketone and aromatic protons.
  • High-performance liquid chromatography (HPLC) is used to monitor reaction conversions and enantiomeric excess in biotransformation processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The trifluoroethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the trifluoroethanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features, molecular weights, and physical properties of the target compound and its analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one (Target) 1-Aminoethyl C₁₀H₁₁F₃NO 218.20 Not reported Potential pharmaceutical intermediate
1-{4-[(1S)-1-Aminoethyl]phenyl}ethan-1-one hydrochloride (1S)-1-Aminoethyl (hydrochloride) C₁₀H₁₃ClF₃NO 254.67 Not reported Chiral building block
1-(4-(1H-Pyrazol-1-yl)phenyl)-2,2,2-trifluoroethan-1-one 1H-Pyrazol-1-yl C₁₁H₈F₃N₂O 242.19 Discontinued Fluorinated scaffold for drug design
1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone 2-Amino-5-fluoro C₈H₅F₄NO 207.13 89–92 Intermediate in bioactive molecules
1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethan-1-one 4-Dimethylamino C₁₀H₁₁F₃NO 218.20 Not reported Fluorescence probes, catalysis
1-(3-(Trifluoromethyl)phenyl)-2,2,2-trifluoroethanone 3-Trifluoromethyl C₉H₆F₆O 242.12 Clear oil High-value fluorinated building block

Physical and Spectroscopic Properties

  • 19F NMR Shifts: The trifluoroethanone group typically resonates between -62 ppm to -71 ppm, influenced by substituents. For example: 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethanone: δ = -71.34 ppm . 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone: Shift varies due to electron-donating amino groups .
  • Crystallography: Orthorhombic crystal systems (e.g., Pbca space group) are common for trifluoroethanone derivatives, with bond lengths consistent with aromatic ketones (C=O ~1.21 Å) .

Key Findings and Trends

Substituent Effects: Electron-donating groups (e.g., amino, dimethylamino) increase solubility and alter electronic properties, while electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and lipophilicity .

Synthetic Challenges : Low yields in trifluoromethylation (e.g., 37% in ) highlight the need for optimized conditions.

Chiral Derivatives : Enantiopure analogs (e.g., hydrochloride salt in ) are critical for drug development but require advanced resolution methods.

Notes

  • Discrepancies in yield and purity across studies suggest variability in synthetic protocols.
  • Fluorinated analogs consistently demonstrate enhanced metabolic stability, aligning with trends in medicinal chemistry .

Biological Activity

1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one, commonly referred to as a trifluoroethanone derivative, is a compound of interest due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C10H10F3NO
  • CAS Number : 1195534-16-7
  • Molecular Structure : The compound features a trifluoroethyl group and an aminoethyl phenyl moiety, which contribute to its unique reactivity and biological profile.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects, particularly in relation to neuromodulation and receptor interaction.

Neuromodulatory Effects

Research indicates that derivatives similar to 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one may act as ligands for sigma-like receptors. These receptors are implicated in the modulation of neurotransmitter systems, particularly dopamine pathways. For instance:

  • Tyrosine Hydroxylase Activity : Studies have shown that certain analogs can stimulate tyrosine hydroxylase (TH) activity significantly at low concentrations (0.1 µM), suggesting enhanced dopamine synthesis .
  • Receptor Binding : The compound's ability to bind to uncharacterized sigma-like receptors highlights its potential as a selective pharmacological agent .

Case Studies and Research Findings

Several studies have explored the pharmacological implications of compounds with similar structures:

Study ReferenceFindings
Stimulation of TH activity in rodent brain tissue through sigma-like receptor interaction.
Characterization of binding affinities for various phenylaminotetralin derivatives indicating a unique pharmacological profile.
Potential applications in pest control and biocidal activity due to its structural properties.

Pharmacological Evaluation

The pharmacological evaluation of 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one has been limited but suggests potential therapeutic applications:

  • Antidepressant-like Effects : Similar compounds have shown promise in modulating mood disorders through dopaminergic pathways.
  • Pest Control Applications : The structural characteristics may lend themselves to development as biocides or pesticides due to their biological activity against pests .

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